2,2',3,3'-Tetrachlorodiphenyl ether
Description
Overview of Polychlorinated Diphenyl Ethers (PCDPEs) as Persistent Organic Pollutants (POPs)
Polychlorinated diphenyl ethers (PCDPEs), a class of halogenated aromatic compounds, are recognized as persistent organic pollutants (POPs). nih.govresearchgate.net This designation stems from their chemical stability, which leads to long half-lives in the environment and resistance to degradation. researchgate.net Their widespread presence is largely attributed to their use as impurities in chlorophenol preparations. nih.gov
Once released into the environment, PCDPEs can undergo long-range transport, bioaccumulation in fatty tissues of organisms, and biomagnification through the food chain. nih.govnih.gov These characteristics are comparable to those of PCBs. nih.gov The primary route of exposure for the general human population is likely through dietary intake, although data on their levels in foodstuffs are limited. nih.gov PCDPEs have been detected in various environmental samples and human adipose tissue. nih.gov
The persistence of these compounds allows for their accumulation in living organisms, raising concerns about potential adverse health effects. ontosight.ai Some studies suggest that certain diphenyl ethers may act as endocrine disruptors. ontosight.ai In the environment, PCDPEs can be transformed into other pollutants, such as hydroxylated and methoxylated PCDPEs, and even polychlorinated dibenzo-p-dioxins and furans, through processes like biotransformation, photolysis, and pyrolysis. nih.gov
Structure
3D Structure
Properties
CAS No. |
727738-46-7 |
|---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2-dichloro-3-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H |
InChI Key |
WXEOWWVZWWGBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Environmental Occurrence and Distribution of 2,2 ,3,3 Tetrachlorodiphenyl Ether
Global and Regional Environmental Detection
The presence of 2,2',3,3'-Tetrachlorodiphenyl ether has been documented in various environmental compartments across different geographical regions. Its detection is often associated with industrialized and urbanized areas, as well as in remote locations, suggesting long-range environmental transport.
Data on the atmospheric presence of this compound is limited, but studies on related chlorinated compounds indicate that atmospheric transport is a significant pathway for their distribution. For instance, research on other persistent organic pollutants (POPs) has shown that these substances can be transported over long distances in the atmosphere and deposited in remote ecosystems. The atmospheric lifetime of such compounds is influenced by factors like their reaction with hydroxyl radicals.
This compound has been detected in both water and sediment samples in various aquatic environments. Sediments, in particular, can act as a sink for hydrophobic compounds like PCDEs.
A study on the River Elbe in Germany reported the presence of various PCDEs in sediment and suspended particulate matter. While specific concentrations for this compound were not detailed in the available summary, the study confirmed the presence of tetrachlorinated diphenyl ether congeners.
In another study focusing on the Scheldt estuary, which flows through France, Belgium, and the Netherlands, a range of PCDEs were analyzed in sediment cores. The presence of tetrachlorinated diphenyl ethers was confirmed, with concentrations varying depending on the level of industrialization along the river.
Interactive Table: Detection of Tetrachlorodiphenyl Ether Congeners in Aquatic Systems
The contamination of soil with this compound is a concern due to its persistence. mdpi.com The primary mechanism for the transfer of related polybrominated diphenyl ethers (PBDEs) into the environment from products is through abrasion, where particles are released and transported by air or water. mdpi.com This suggests a similar pathway for PCDEs.
Studies on other persistent halogenated compounds have shown that they can be absorbed by soil particles. nih.gov The behavior and fate of these chemicals in the soil-earthworm system have been investigated to understand their ecological risks. nih.gov
Biota Accumulation and Distribution in Ecosystems
Due to its lipophilic nature, this compound has the potential to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. This can lead to its magnification in food webs.
The bioaccumulation of chlorinated compounds in aquatic organisms is well-documented. osti.gov Fish and other aquatic life can absorb these chemicals from the water, sediment, and their food.
Research on various aquatic ecosystems has demonstrated the presence of PCDEs in different species. For example, a study on the food web of Lake Maggiore in Italy found detectable levels of PCDEs in zooplankton, mussels, and several fish species. The concentrations of total PCDEs varied among the species, indicating different levels of bioaccumulation.
Interactive Table: Bioaccumulation of Polychlorinated Diphenyl Ethers in Aquatic Biota
Terrestrial invertebrates play a crucial role in the functioning of soil ecosystems and can be exposed to organic chemicals through various routes. vu.nl The biomagnification of these chemicals is a consideration, especially in the context of terrestrial invertebrates being a food source for other animals. vu.nl Studies on compounds like decabromodiphenyl ether (BDE-209) in soil-earthworm systems have shown that earthworms can accumulate these substances, with biota-soil accumulation factors (BSAFs) being calculated to quantify this uptake. nih.gov
Sources and Release Mechanisms of 2,2 ,3,3 Tetrachlorodiphenyl Ether to the Environment
Anthropogenic Sources
Human-related activities are the predominant sources of 2,2',3,3'-tetrachlorodiphenyl ether, stemming from its formation as an impurity in large-scale chemical production and through the degradation of other industrial chemicals.
Polychlorinated diphenyl ethers (PCDEs), the class of compounds to which this compound belongs, have been identified as significant impurities in various industrial chemical products. accustandard.comnih.gov Their widespread occurrence in the environment is largely attributed to their presence in chlorophenoxy acid herbicides and chlorophenol products, which were historically used as wood preservatives, fungicides, and pesticides. accustandard.comnih.gov
Chlorophenol production, in particular, can lead to the formation of numerous impurities, including different isomers of chlorophenols and, notably, polychlorinated phenoxyphenols (PCPPs), which are hydroxylated PCDEs. cdc.govnih.gov These PCPPs can be major impurities, especially in more highly chlorinated phenol (B47542) formulations like tetrachlorophenols and pentachlorophenol. cdc.govinchem.org The manufacturing processes for these chemicals, especially those involving high temperatures, can facilitate the condensation of chlorophenol molecules to form PCDEs. inchem.org Technical grade chlorophenol products are often complex mixtures containing not only various chlorophenols but also microcontaminants like PCDEs, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). inchem.org
Table 1: Documented Impurities in Chlorophenol Formulations
| Impurity Class | Specific Compounds/Groups | Reference |
|---|---|---|
| Polychlorinated Diphenyl Ethers (PCDEs) | General class, specific congeners not always detailed | accustandard.comcdc.govinchem.org |
| Polychlorinated Phenoxyphenols (PCPPs) | Hydroxylated PCDEs, "predioxins" | cdc.govnih.govinchem.org |
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Various congeners | inchem.org |
| Polychlorinated Dibenzofurans (PCDFs) | Various congeners | inchem.org |
| Polychlorinated Benzenes | - | inchem.org |
| Polychlorinated Biphenyls (PCBs) | - | inchem.org |
Another significant anthropogenic source of PCDEs, including presumably the 2,2',3,3'-tetrachloro congener, is the alteration of polychlorinated biphenyls (PCBs) in transformer oil. accustandard.com PCBs are structurally similar to PCDEs, lacking only the ether linkage. Under conditions of thermal stress, such as fires or overheating in electrical transformers, PCBs can undergo chemical transformations that may lead to the formation of PCDEs among other hazardous by-products.
While this compound is primarily an unintentional byproduct, its synthesis can be achieved through established chemical reactions. The most common method for creating diaryl ethers is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding salt, a phenolate). wikipedia.orgorganic-chemistry.orggoogle.com
For the specific synthesis of this compound, a plausible route would be the reaction of a 2,3-dichlorophenolate with 1,2,3-trichlorobenzene (B84244) or the reaction of a 2,3-dichlorobenzene derivative with a 2,3-dichlorophenol (B42519) in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.orggoogle.com The reaction requires a polar, high-boiling solvent like N-methylpyrrolidone or dimethylformamide. wikipedia.org Modern variations of this synthesis may use soluble copper catalysts with specific ligands to achieve the reaction under milder conditions. wikipedia.orgmdpi.com
Table 2: Generalized Ullmann Condensation for Diaryl Ether Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Aryl Halide | Phenol/Phenolate | Copper (metal or salt) | High temperature, polar solvent, base | Diaryl Ether | wikipedia.orgorganic-chemistry.orggoogle.com |
Environmental Release Pathways
Once formed, this compound and related compounds are released into the environment through various direct and indirect pathways, leading to their distribution in soil, water, and air.
Waste disposal sites, particularly older landfills that accepted industrial and municipal waste, are significant reservoirs and sources of persistent organic pollutants (POPs) to the environment. epa.ienih.gov The disposal of consumer products, industrial wastes containing chlorophenols, and discarded electrical equipment with PCB oils contributes to the load of PCDEs in these sites. cdc.gov Over time, these compounds can be released from landfills into the surrounding environment through leachate, which is the liquid that percolates through the waste. epa.ienih.gov Studies of landfill leachate have confirmed the presence of various POPs, including polybrominated diphenyl ethers (PBDEs), which are structurally analogous to PCDEs, indicating that landfills are a viable pathway for their release. epa.ienih.goviaea.orgnih.gov
Beyond point sources like landfills, this compound can enter the environment through more diffuse, widespread pathways. Atmospheric transport is a major route for the long-range distribution of semi-volatile organic compounds. acs.org PCDEs can volatilize from contaminated surfaces, such as treated wood or soil, and become airborne, either as a gas or adsorbed to particulate matter. mdpi.com Once in the atmosphere, these compounds can be transported over long distances before being redeposited onto land and water bodies through wet (rain, snow) and dry deposition. acs.orgmdpi.comcopernicus.org This process leads to the contamination of remote ecosystems far from the original sources of pollution. acs.orgmdpi.com Runoff from agricultural and urban areas where chlorophenoxy herbicides were applied can also contribute to the diffuse pollution of aquatic systems.
Environmental Transport and Fate Mechanisms of 2,2 ,3,3 Tetrachlorodiphenyl Ether
Inter-Media Transport
Inter-media transport refers to the movement of a chemical from one environmental compartment to another, such as from soil to air or from water to sediment. These processes are fundamental to the widespread distribution of persistent organic pollutants.
Atmospheric Transport and Long-Range Dispersion
The atmosphere is the most rapid medium for the global distribution of persistent organic pollutants. researchgate.net The potential for a chemical to undergo long-range atmospheric transport involves three main steps: volatilization or aerosolization into the atmosphere, transport with air currents, and subsequent deposition to terrestrial or aquatic surfaces.
For semi-volatile compounds like 2,2',3,3'-tetrachlorodiphenyl ether, transport can occur in the gas phase or adsorbed to atmospheric particles. researchgate.net The distribution between these phases is critical; particle-bound chemicals are subject to dry and wet deposition, which removes them from the atmosphere. researchgate.net Studies comparing PCBs and PBDEs show that PCBs are predominantly found in the gaseous phase, whereas more heavily halogenated diphenyl ethers are more likely to be associated with particles. nih.govcapes.gov.br Given its four chlorine atoms, this compound is expected to be found in both phases, allowing for significant atmospheric transport before deposition. The general correlation in atmospheric concentrations between PBDEs and PCBs suggests similarities in their sources and transport mechanisms. nih.gov
Hydrospheric Transport
Once deposited into an aquatic system, the transport of this compound is governed by the physical processes of advection and dispersion. fiveable.meusgs.gov
Advection is the transport of the substance along with the bulk flow of water, such as in a river current. nd.edueolss.net
Dispersion refers to the spreading of the contaminant plume caused by velocity variations and turbulent mixing within the water body. usgs.goveolss.net
Due to its high hydrophobicity and low water solubility, this compound will predominantly adsorb to suspended particulate matter and organic colloids in the water column. nih.gov While this association with particles is the dominant state in low-energy aquatic environments, transport in high-energy systems like rivers and streams can occur with the compound in its dissolved form, albeit at very low concentrations. nih.gov The movement of contaminated sediment particles, especially during high-flow events, represents a significant mechanism for hydrospheric transport.
Transport within Soil Matrices
The movement of this compound through soil is generally limited due to its strong tendency to adsorb to soil organic carbon. epa.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict chemical mobility in soil. epa.gov A high Koc value signifies low mobility.
Table 2: Soil Mobility Classification Based on Koc
| Koc (L/kg) | Mobility Class |
| 0 - 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Moderate |
| 500 - 2,000 | Low |
| 2,000 - 5,000 | Slight |
| > 5,000 | Immobile |
Source: Adapted from general soil science classifications.
Given its high lipophilicity, this compound is expected to have a very high Koc value, placing it in the "immobile" class. However, this does not mean it is permanently sequestered. A significant mechanism that can enhance its transport through the soil is colloid-facilitated transport . researchgate.netau.dk In this process, the contaminant adsorbs to mobile inorganic or organic colloidal particles (less than 10 µm in diameter) which can then be transported through soil pores with infiltrating water. au.dknih.gov This mechanism is particularly important as it can move strongly sorbing contaminants much faster and further than would be predicted by traditional models that only consider dissolved-phase transport. taylorandfrancis.comepa.gov Changes in water chemistry, such as reduced salinity, can trigger the release of colloids and their associated contaminants. nih.gov
Intra-Media Partitioning and Distribution
Intra-media partitioning describes how a chemical distributes itself between different phases within a single environmental compartment, such as between the gas and particle phases in the air or between water and sediment in a lake.
Gas-Particle Partitioning in Air
The partitioning of a semi-volatile organic compound between the gas phase and atmospheric particles is a critical process influencing its atmospheric residence time and transport distance. researchgate.net This partitioning is influenced by the chemical's vapor pressure, the ambient temperature, and the concentration and nature of atmospheric particulate matter.
The octanol-air partition coefficient (Koa) is a key indicator of this behavior. nih.gov A high Koa value suggests a preference for the particle phase. Studies on similar compounds like PBDEs show that they are predominantly detected on particles, in contrast to the more volatile PCBs which are mainly found in the gas phase. nih.govresearchgate.net For this compound, partitioning will be temperature-dependent, with a higher fraction in the gas phase at warmer temperatures and greater sorption to particles in colder air. This "cold condensation" effect contributes to the accumulation of POPs in polar regions.
Water-Sediment Partitioning Dynamics
In aquatic environments, hydrophobic compounds like this compound readily partition from the water column into the sediment bed. This process is driven by the compound's tendency to escape the aqueous phase and associate with the organic carbon in the sediment. nih.govnih.gov The equilibrium between the concentration in the water and the concentration in the sediment is described by the sediment-water partition coefficient (Kd). nih.govnih.gov
For PCBs, which are structurally analogous, the average Kd value is on the order of 10,000 L/kg, indicating a strong preference for the sediment phase. nih.gov However, this partitioning is not a simple, constant relationship. It can be influenced by several factors:
Sediment Organic Carbon Content : Higher organic carbon content leads to greater sorption. nih.gov
Suspended Solids Concentration : The measured partition coefficient can appear to decrease at high suspended solid concentrations, a phenomenon known as the "solids effect". capes.gov.br
Dissolved Organic Carbon (DOC) : The presence of DOC and colloids in the water can bind the contaminant, increasing its apparent solubility and reducing its net partitioning to bottom sediments. epa.gov
Therefore, sediments act as a major sink and long-term reservoir for this compound in aquatic systems, but resuspension of these sediments or changes in water chemistry can lead to its remobilization back into the water column. nih.gov
Sorption to Organic Matter in Soil and Sediment
The tendency of this compound to attach to soil and sediment particles is a critical factor in its environmental mobility. This process, known as sorption, is largely dictated by the compound's chemical properties and the characteristics of the soil or sediment, particularly the organic matter content.
Sorption is a crucial environmental behavior for hydrophobic organic compounds like polychlorinated diphenyl ethers (PCDEs). This process significantly influences their migration, transformation, and bioavailability in the environment. The primary mechanism for the sorption of nonpolar organic compounds is the partitioning into the organic carbon fraction of soil and sediment. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A high Koc value indicates a strong tendency for the chemical to adsorb to organic matter, reducing its concentration in the water phase and thus its mobility.
The sorption process can be influenced by various environmental factors, including pH and the presence of dissolved organic matter (DOM). For some organic compounds, sorption can be a two-stage process, involving a rapid initial sorption to easily accessible sites on the surface of soil or sediment particles, followed by a slower diffusion into the internal organic matter.
Table 1: Sorption Coefficient Data for this compound
| Parameter | Value | Soil/Sediment Type | Reference |
| Organic Carbon-Water Partition Coefficient (Koc) | Data not available | Not applicable | Not applicable |
Biotransport and Bioaccumulation in Food Chains
The movement and progressive concentration of this compound through biological systems is a significant aspect of its environmental fate. This includes biotransport, the movement of a substance within and between organisms, and bioaccumulation, the net accumulation of a substance in an organism from all sources, including water, food, and sediment.
Bioaccumulation occurs when the rate of uptake of a chemical by an organism is greater than the rate of its elimination through processes like metabolism or excretion. For persistent and hydrophobic compounds like this compound, bioaccumulation is a significant concern. The octanol-water partition coefficient (Kow) is a useful indicator of a chemical's potential to bioaccumulate; a high log Kow value suggests a greater tendency to accumulate in the fatty tissues of organisms.
As this compound moves up the food chain, its concentration can increase at each successive trophic level, a process known as biomagnification. This can lead to significantly higher concentrations in top predators compared to the surrounding environment or organisms at lower trophic levels. The potential for biomagnification is often assessed using the trophic magnification factor (TMF), where a TMF greater than 1 indicates that the chemical is biomagnifying in the food web.
Table 2: Bioaccumulation and Biotransport Data for this compound
| Parameter | Value | Species/Food Chain | Reference |
| Bioaccumulation Factor (BAF) | Data not available | Not applicable | Not applicable |
| Bioconcentration Factor (BCF) | Data not available | Not applicable | Not applicable |
| Trophic Magnification Factor (TMF) | Data not available | Not applicable | Not applicable |
Environmental Degradation and Transformation Processes of 2,2 ,3,3 Tetrachlorodiphenyl Ether
Abiotic Transformation Pathways
Abiotic transformation involves chemical and physical processes that degrade a compound without the involvement of living organisms. For 2,2',3,3'-Tetrachlorodiphenyl ether, key abiotic pathways include hydrolysis, oxidation, and photochemical degradation.
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of ethers, this involves the cleavage of the ether linkage (C-O-C). Generally, the ether bond is chemically stable and resistant to hydrolysis under neutral pH conditions at ambient temperatures. nih.gov The rate of spontaneous hydrolysis for simple ethers is often immeasurably slow except at very high temperatures. nih.gov
Table 1: Factors Influencing Ether Hydrolysis
| Factor | Influence on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Rate increases in highly acidic or alkaline conditions. | Catalyzes the cleavage of the stable ether bond. researchgate.net |
| Temperature | Rate increases with temperature. researchgate.netgoogle.com | Provides the necessary activation energy for the reaction. researchgate.net |
Oxidation involves the loss of electrons from a molecule, which can lead to its degradation. In the environment, this can be mediated by reactive oxygen species such as hydroxyl radicals (•OH). Advanced Oxidation Processes (AOPs), which generate these radicals, are effective in degrading persistent organic pollutants.
For complex ether molecules, oxidation can occur at various sites. Studies on sterol ethers have shown that oxidation can happen at positions adjacent to the ether linkage, forming keto- or hydroxy- derivatives. nih.gov For this compound, oxidation could potentially lead to hydroxylation of the aromatic rings or, more aggressively, cleavage of the ether bond itself. The initial oxidation products, such as hydroxylated PCDEs, may be more susceptible to further degradation. The process of breaking the aromatic ring through oxidation typically leads to the formation of smaller carboxylic acids, which can eventually be mineralized to CO2. mdpi.com
Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This is considered a significant abiotic degradation pathway for polyhalogenated diphenyl ethers.
Research on the closely related 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) provides insight into the likely photochemical fate of its chlorinated analogue. nih.gov The primary mechanisms of photodegradation include:
Reductive Dehalogenation: The primary and most rapid degradation pathway involves the cleavage of the carbon-halogen (C-Cl) bond, where a chlorine atom is replaced by a hydrogen atom. This results in the formation of lower chlorinated diphenyl ethers.
Hydroxylation: Hydroxyl radicals present in the water can add to the aromatic rings, forming hydroxylated tetrachlorodiphenyl ethers (OH-TCDEs). nih.gov
Ether Bond Cleavage: The C-O-C ether linkage can be broken, leading to the formation of chlorinated phenols and other aromatic byproducts. nih.gov
Polymerization: Under certain conditions, radical intermediates can combine to form larger, polymerized molecules.
The rate and products of photolysis are heavily dependent on the medium (e.g., water, solvent, adsorbed to sediment) and the presence of other substances that can act as photosensitizers. researchgate.net For instance, the presence of microplastics has been shown to influence the photodegradation rate of BDE-47, either by inhibiting it through light shielding or accelerating it. nih.gov
Table 2: Likely Photodegradation Pathways for this compound
| Pathway | Description | Resulting Products |
|---|---|---|
| Reductive Dechlorination | Stepwise removal of chlorine atoms from the aromatic rings. | Trichlorodiphenyl ethers, Dichlorodiphenyl ethers |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic rings. | Hydroxylated tetrachlorodiphenyl ethers (OH-TCDEs) |
| Ether Bond Cleavage | Scission of the ether linkage connecting the two phenyl rings. | Chlorinated phenols, Chlorinated catechols |
Biotic Transformation Pathways
Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the ultimate removal of persistent organic pollutants from the environment.
Microorganisms can degrade complex chlorinated compounds through various enzymatic processes under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. For polychlorinated diphenyl ethers, the mechanisms often mirror those observed for the structurally similar polychlorinated biphenyls (PCBs).
Under aerobic conditions, bacteria typically employ dioxygenase enzymes to attack the aromatic ring. nih.gov This initial step incorporates two oxygen atoms, leading to the formation of a cis-dihydrodiol. Subsequent enzymatic reactions can open the aromatic ring, leading to its complete degradation and mineralization. The ether bond may be cleaved either before or after the ring-opening process.
The bacterium Alcaligenes sp. JB1 (reclassified as Burkholderia xenovorans LB400) is well-known for its ability to degrade a wide range of PCB congeners. Its metabolic capabilities provide a strong model for the potential degradation of this compound.
Studies on Alcaligenes sp. JB1 have shown that its metabolism is generally restricted to PCBs with four or fewer chlorine atoms. nih.gov This suggests that tetrachlorodiphenyl ethers are potential substrates. The degradation process involves the bph gene-encoded pathway, which includes a biphenyl (B1667301) dioxygenase (BPDO). This enzyme is crucial for the initial attack on the aromatic ring. researchgate.net
However, the substitution pattern significantly affects degradability. Research indicates that PCB congeners with chlorine atoms in the ortho positions (positions 2, 2', 6, 6') are less readily degraded. nih.gov Specifically, congeners containing ortho chlorines on both phenyl rings, such as 2,2',3,3'-tetrachlorobiphenyl, were found to be among the least degraded by Alcaligenes sp. JB1. nih.gov This steric hindrance from the ortho chlorines likely impedes the proper binding of the molecule to the active site of the biphenyl dioxygenase enzyme. Therefore, while Alcaligenes sp. JB1 can degrade some tetrachlorinated aromatics, the specific congener this compound is expected to be highly recalcitrant to degradation by this strain due to its di-ortho chlorine substitution. Metabolites that have been detected from the degradation of other less-hindered PCBs by this strain include monochloro- and dichlorobenzoates. nih.gov
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | TCDE |
| Polychlorinated diphenyl ether | PCDE |
| Octachlorodipropyl ether | OCDPE |
| Hydroxylated tetrachlorodiphenyl ether | OH-TCDE |
| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |
| Polychlorinated biphenyl | PCB |
Microbial Degradation Mechanisms
Fungal Degradation Studies (e.g., Phanerochaete chrysosporium)
The white-rot fungus Phanerochaete chrysosporium is a model organism for studying the degradation of lignin (B12514952) and a wide array of aromatic environmental pollutants. nih.gov Its ability to degrade these compounds stems from its powerful and non-specific extracellular enzymatic system. doe.govdoe.gov This system includes key enzymes like lignin peroxidases (LiP) and manganese peroxidases (MnP), which are crucial for breaking down complex aromatic structures. nih.govresearchgate.net
P. chrysosporium is a basidiomycete, a group of fungi that are the primary degraders of lignin in nature. doe.govdoe.gov The fungus secretes an array of oxidoreductases that generate free radicals, initiating the spontaneous cleavage of the complex polymer. doe.govdoe.gov This non-specific oxidative power is also effective against various xenobiotic compounds, including chlorinated aromatic compounds. nih.gov The genome of P. chrysosporium has been sequenced, revealing numerous peroxidase genes that contribute to its degradative capabilities. doe.govresearchgate.net Studies have shown that the fungus can efficiently metabolize herbicides like diuron (B1670789), with degradation being linked to both its extracellular ligninolytic enzymes and intracellular cytochrome P450 systems. nih.gov The initial step in the degradation of diuron by P. chrysosporium is demethylation at the terminal nitrogen atom. nih.gov
Enzyme-Mediated Biotransformations (e.g., Dioxygenases, Hydrolases)
The biotransformation of this compound can be mediated by various enzymes, leading to its degradation. Key enzymes in this process include dioxygenases and hydrolases.
Dioxygenases are crucial in initiating the breakdown of aromatic compounds by incorporating both atoms of molecular oxygen into the substrate. This enzymatic action can lead to the formation of dihydrodiol intermediates, which are then susceptible to further degradation.
Hydrolases play a role in the cleavage of ether bonds. The cleavage of the ether linkage in diphenyl ethers is a critical step in their complete degradation. This process, known as dealkylation, can result in the formation of phenols and other aromatic intermediates. organic-chemistry.org
Dehalogenation Processes (e.g., Reductive Dechlorination)
Reductive dechlorination is a significant process in the environmental degradation of chlorinated aromatic compounds like this compound, particularly under anoxic conditions. enviro.wiki This process involves the removal of chlorine atoms from the aromatic rings and their replacement with hydrogen atoms, which is mediated by microorganisms. enviro.wikipublications.gc.ca
Several microbial species have been identified that can carry out reductive dehalogenation. For instance, members of the genus Dehalococcoides are known for their ability to completely dechlorinate chlorinated ethenes to the harmless ethene. enviro.wiki Other bacteria, such as "Candidatus Dehalogenimonas etheniformans," have also been shown to reductively dechlorinate chlorinated ethenes. nih.gov The process can be influenced by various environmental factors, and the presence of specific electron donors like hydrogen or formate (B1220265) is often required. enviro.wikinih.gov
The dehalogenation of aromatic compounds can occur at different positions on the aromatic ring. For example, the dechlorination of anilines has been observed to occur predominantly at the ortho and para positions, although meta dehalogenation has also been reported. epa.gov The process may require the induction of specific dehalogenating enzymes. epa.gov In some cases, reductive dechlorination can proceed through a series of steps, leading to the formation of less chlorinated intermediates. For instance, the degradation of hexachlorobenzene (B1673134) can proceed through two different pathways, forming various tetrachlorobenzene and trichlorobenzene isomers. epa.gov
Ring Cleavage and Dealkylation Pathways
The complete degradation of this compound involves the cleavage of its aromatic rings and the ether bond.
Ring Cleavage: Following initial transformations such as hydroxylation and dechlorination, the aromatic rings become susceptible to cleavage. In aerobic pathways, this is often initiated by dioxygenase enzymes. In anaerobic degradation, for instance of naphthalene, the pathway can proceed through the reduction of the aromatic ring system before cleavage. nih.gov The resulting intermediates are typically aliphatic acids that can be further metabolized. nih.gov Oxidative treatments using hydroxyl or sulfate (B86663) radicals can also lead to ring cleavage, forming various oxoenals, oxodials, and organic acids. bohrium.com
Dealkylation: The cleavage of the ether linkage, or dealkylation, is a critical step in breaking down the diphenyl ether structure. organic-chemistry.org This can be achieved through various chemical and biological means. For example, certain reagents can effectively dealkylate aromatic methyl ethers to yield phenols. organic-chemistry.org In biological systems, this process can be catalyzed by enzymes. Oxidative dealkylation can lead to the formation of aldehydes or ketones. nih.gov
Formation of Metabolites and Transformation Products
The degradation of this compound results in the formation of various metabolites and transformation products. The nature of these products depends on the specific degradation pathway.
Hydroxylated Metabolites
Hydroxylation is a common initial step in the metabolism of aromatic compounds. In the case of polychlorinated biphenyls (PCBs), which are structurally similar to polychlorinated diphenyl ethers, the formation of hydroxylated metabolites (OH-PCBs) has been extensively studied. nih.govnih.gov This process is often mediated by cytochrome P-450 monooxygenases and can proceed via an epoxide intermediate. nih.gov
For example, the metabolism of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB77) in poplar plants leads to the formation of hydroxylated metabolites. nih.govnih.gov The major products identified were 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6OH-CB77) and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5OH-CB77). nih.govnih.gov The formation of these metabolites suggests a metabolic pathway involving an epoxide intermediate. nih.govnih.gov In animal studies, the metabolism of PCB 95 and PCB 28 also resulted in the formation of various monohydroxylated and dihydroxylated metabolites. acs.org
Table 1: Examples of Hydroxylated Metabolites Identified from Related Compounds
| Parent Compound | Metabolite | Organism/System |
| 3,3',4,4'-Tetrachlorobiphenyl (CB77) | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl (6OH-CB77) | Poplar plants |
| 3,3',4,4'-Tetrachlorobiphenyl (CB77) | 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl (5OH-CB77) | Poplar plants |
| PCB 95 | Monohydroxylated and dihydroxylated metabolites | Mouse |
| PCB 28 | Monohydroxylated metabolites | Mouse |
Methoxylated Metabolites
In addition to hydroxylation, methoxylation can also occur, leading to the formation of methoxylated metabolites. These metabolites are often formed through the methylation of hydroxylated intermediates. The analysis of PCB metabolites in animal samples has revealed the presence of methoxy-PCBs (MeO-PCBs), which are the methylated derivatives of OH-PCBs. acs.org The identification of these methoxylated metabolites provides further insight into the metabolic pathways of these chlorinated aromatic compounds.
Mineralization Processes
The complete biotic breakdown of this compound into its basic inorganic constituents, such as carbon dioxide, water, and chloride ions, is a critical process for its ultimate removal from the environment. However, research specifically detailing the mineralization of this particular congener is limited. Studies on closely related compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), provide insights into the potential for mineralization.
For instance, the white rot fungus Phanerochaete chrysosporium has demonstrated the ability to mineralize certain PCB congeners. In one study, while 4,4'-dichlorobiphenyl (B164843) underwent up to 11% mineralization after 28 days of incubation, there was negligible mineralization observed for 3,3',4,4'-tetrachlorobiphenyl. nih.gov This suggests that the degree and pattern of chlorination significantly impact the extent of mineralization.
Conversely, research on the brominated analogue, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), has shown that Phanerochaete chrysosporium can transform and even mineralize its bromophenol metabolites. nih.gov This finding indicates that, under certain conditions, the fundamental diphenyl ether structure can be completely degraded by microorganisms. The process often involves initial transformation steps that lead to the formation of hydroxylated and debrominated/dechlorinated intermediates, which are then more amenable to ring cleavage and subsequent mineralization.
Abiotic processes can also contribute to the formation of compounds that are more readily mineralized by microorganisms. For example, oxidative pathways in abiotic degradation can lead to the formation of organic acids and carbon dioxide from chlorinated compounds. navy.mil
Factors Influencing Biotic Degradation (e.g., Congener Chlorination Pattern)
The biotic degradation of polychlorinated diphenyl ethers is significantly influenced by a variety of factors, with the congener chlorination pattern being a primary determinant of the rate and extent of breakdown.
Congener Chlorination Pattern: The number and position of chlorine atoms on the diphenyl ether molecule profoundly affect its susceptibility to microbial attack.
Degree of Chlorination: Generally, lower chlorinated congeners are more readily degraded than highly chlorinated ones. The study on Phanerochaete chrysosporium and PCBs illustrated that a dichlorobiphenyl was significantly mineralized while a tetrachlorobiphenyl was not. nih.gov Increased chlorination can render the molecule more recalcitrant to enzymatic attack.
Position of Chlorine Atoms: The substitution pattern of chlorine atoms is also critical. Chlorine atoms at the ortho positions can sterically hinder the microbial enzymes responsible for initiating the degradation process. For this compound, the presence of chlorine atoms at the 2 and 2' positions may present a challenge for some microorganisms.
Interactive Data Table: Factors Influencing Biotic Degradation
| Factor | Influence on Degradation of this compound | Research Findings on Related Compounds |
| Congener Chlorination Pattern | ||
| Degree of Chlorination | Higher chlorination generally decreases degradability. | Negligible mineralization of 3,3',4,4'-tetrachlorobiphenyl compared to 11% mineralization of 4,4'-dichlorobiphenyl by P. chrysosporium. nih.gov |
| Position of Chlorine Atoms | Ortho substitution can cause steric hindrance. | The specific impact of the 2,2',3,3'- substitution pattern requires further investigation. |
| Microbial Species | The enzymatic machinery varies among different microorganisms. | Phanerochaete chrysosporium is effective against some PCBs and PBDEs. nih.govnih.gov |
| Environmental Conditions | Availability of nutrients, oxygen levels, temperature, and pH. | Optimal conditions enhance microbial activity and enzymatic efficiency. |
| Presence of Co-contaminants | Can either inhibit or enhance degradation. | The presence of cadmium ions (Cd²⁺) was found to decrease the activity of degradative enzymes for BDE-47. nih.gov |
Interplay of Abiotic and Biotic Processes in Environmental Elimination
The environmental fate of this compound is not governed by biotic or abiotic processes in isolation but rather by their complex interplay. The synergy between these processes can lead to more effective elimination of the compound from various environmental compartments.
Abiotic processes, such as photolysis and oxidation, can initiate the degradation of this compound. These processes can lead to the partial dechlorination or transformation of the parent molecule into intermediates that are more susceptible to microbial attack. For instance, abiotic oxidative pathways can break down chlorinated compounds into organic acids and carbon dioxide, which can then be utilized by microorganisms. navy.mil
A notable example of this synergy is observed in the degradation of other halogenated compounds. For instance, the degradation of tetrabromobisphenol A (TBBPA) was significantly enhanced by the integration of Fe-Ni bimetallic particles (an abiotic component) with an enriched microbial consortium. nih.gov The metallic particles catalyzed the debromination of TBBPA, making it more available for microbial degradation. This cooperative system resulted in 100% removal of TBBPA and a 94.5% removal of total organic carbon, demonstrating a highly efficient elimination process. nih.gov
Similarly, abiotic conditions created by certain remedial technologies can foster environments conducive to biotic degradation. For example, in-situ chemical oxidation can create more biodegradable intermediates from complex contaminants.
The interplay can be summarized as follows:
Abiotic Priming: Abiotic processes can transform the parent compound into more bioavailable and less toxic intermediates.
Enhanced Biotic Degradation: Microorganisms can then more readily degrade these intermediates.
Complete Mineralization: The combination of these processes increases the likelihood of complete mineralization, thus permanently removing the contaminant from the environment.
Understanding this interplay is crucial for developing effective remediation strategies for environments contaminated with persistent organic pollutants like this compound.
Analytical Methodologies for 2,2 ,3,3 Tetrachlorodiphenyl Ether in Environmental Research
Sample Preparation and Extraction Techniques
The initial and one of the most critical stages in the analysis of 2,2',3,3'-tetrachlorodiphenyl ether is the effective extraction of the analyte from the complex environmental matrix and subsequent removal of interfering co-extractives.
Matrix-Specific Extraction (e.g., Soil, Water, Biota)
The choice of extraction technique is highly dependent on the sample matrix. For solid samples like soil and sediment, methods such as Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic extraction are commonly employed. nih.gov Soxhlet extraction, a classic and robust method, utilizes a continuous reflux of an organic solvent (e.g., a hexane/acetone mixture) to extract the analyte over an extended period. epa.gov PLE, a more modern and automated technique, uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. nih.gov
For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the predominant techniques. epa.gov LLE involves partitioning the analyte from the water sample into an immiscible organic solvent, such as dichloromethane or hexane. SPE offers a more efficient and less solvent-intensive alternative, where the water sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent.
In the case of biological tissues (biota), the high lipid content necessitates a more rigorous extraction approach. A common method involves homogenization of the tissue followed by extraction with a mixture of polar and non-polar solvents, such as hexane and dichloromethane. nih.gov This is often followed by lipid removal steps to prevent interference in the subsequent analysis.
Table 1: Common Extraction Techniques for this compound in Different Environmental Matrices
| Matrix | Extraction Technique | Key Principles |
| Soil/Sediment | Soxhlet Extraction | Continuous extraction with a refluxing solvent. |
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperature and pressure. | |
| Ultrasonic Extraction | Use of ultrasonic waves to enhance solvent extraction efficiency. | |
| Water | Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent. | |
| Biota | Homogenization and Solvent Extraction | Mechanical disruption of tissue followed by extraction with a solvent mixture. |
Clean-up Procedures
Following extraction, the sample extract often contains a variety of co-extracted substances that can interfere with the chromatographic analysis and detection of this compound. Therefore, a clean-up step is essential to remove these interferences.
Common clean-up techniques include:
Adsorption Chromatography: This involves passing the extract through a column packed with an adsorbent material like silica gel, Florisil, or alumina. These materials retain polar interfering compounds while allowing the less polar this compound to pass through. clu-in.org
Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from biota extracts. The separation is based on the size of the molecules, with larger molecules eluting before the smaller analyte molecules.
Sulfuric Acid/Potassium Permanganate Treatment: This is a destructive clean-up method specifically used for the analysis of polychlorinated biphenyls (PCBs) and related compounds. epa.gov It effectively removes many interfering organic compounds by oxidation, while the target analytes remain intact. epa.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of the analytical process, enabling the separation of this compound from other co-extracted compounds before its detection.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is the most widely used technique for the analysis of semi-volatile compounds like this compound. The separation is achieved based on the compound's volatility and its interaction with the stationary phase of the GC column.
A fused silica capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used. ijpsr.com The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds based on their boiling points.
Table 2: Typical Gas Chromatography (GC) Parameters for the Analysis of Tetrachlorodiphenyl Ethers
| Parameter | Typical Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Initial temperature of ~100°C, ramped to ~300°C |
| Detector Temperature | 280 - 320 °C |
High-Performance Liquid Chromatography (HPLC) for Polar Metabolites
While GC is ideal for the parent compound, the analysis of its more polar hydroxylated metabolites often requires high-performance liquid chromatography (HPLC). These metabolites are less volatile and may require derivatization for GC analysis, a step that can be avoided with HPLC.
Reversed-phase HPLC is commonly employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of metabolites with varying polarities. nih.gov This technique, often coupled with mass spectrometry, provides a powerful tool for studying the biotransformation of this compound. nih.gov
Detection and Quantification Approaches
The final step in the analytical process is the detection and quantification of the separated this compound and its metabolites.
For GC analysis, the most common detectors are the Electron Capture Detector (ECD) and the Mass Spectrometer (MS) . The ECD is highly sensitive to halogenated compounds and is therefore well-suited for detecting tetrachlorodiphenyl ethers. thermofisher.com However, it is not as selective as a mass spectrometer.
A mass spectrometer, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity. thermofisher.com This is especially important for complex environmental samples where co-eluting interferences may be present. thermofisher.com Triple quadrupole mass spectrometry (GC-MS/MS) offers enhanced selectivity by monitoring specific fragmentation patterns of the target analyte. thermofisher.com
For HPLC analysis of polar metabolites, a tandem mass spectrometer (MS/MS) is the detector of choice. nih.gov Electrospray ionization (ESI) is a common ionization technique used in this context. nih.gov
Quantification is typically achieved using an internal or external standard calibration method. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is added at a known concentration to all samples and standards to correct for variations in extraction efficiency and instrument response. The concentration of the analyte is then determined by comparing its response to that of the internal standard in a calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the analytical method. d-nb.infopjlabs.comohio.gov For PCBs in water, MDLs can range from 0.054 to 0.90 µg/L. epa.gov
Electron Capture Detection (ECD)
Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and common technique for the analysis of halogenated compounds like this compound. gcms.czcdc.gov The ECD is highly sensitive to electronegative compounds, a characteristic conferred by the chlorine atoms in the target analyte. gcms.czmeasurlabs.com This inherent sensitivity allows for extremely low detection limits, often in the femtogram (fg) per second range, making it ideal for trace environmental analysis. wikipedia.org
The principle of ECD involves a radioactive source, typically Nickel-63, that emits beta particles (electrons), generating a constant current between two electrodes. cdc.govwikipedia.orgairproducts.com.tw When an electronegative analyte like a tetrachlorodiphenyl ether passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. wikipedia.orgairproducts.com.tw This reduction in current is proportional to the concentration of the analyte. wikipedia.org
A key advantage of ECD is its selectivity for halogenated compounds, which can help eliminate some interferences from the sample matrix. gcms.cz However, complex environmental samples, such as those containing lipids or hydrocarbons, can still present analytical challenges and may require rigorous sample cleanup procedures to avoid co-eluting interferences and ensure accurate results. gcms.czcdc.gov The linearity of the ECD can be limited to a smaller concentration range compared to other detectors but is generally sufficient to meet the calibration requirements for many standard methods. gcms.czwikipedia.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a higher degree of certainty in compound identification compared to ECD. gcms.czepa.gov While single quadrupole GC-MS provides increased selectivity over classical detectors, the use of tandem mass spectrometry (GC-MS/MS) significantly enhances this selectivity. thermofisher.com
In MS/MS, a specific ion (the precursor or parent ion) corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific fragment ions (product or daughter ions) are monitored by the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), drastically reduces background noise and chemical interference from the sample matrix, leading to improved sensitivity and specificity. thermofisher.comnih.gov This is particularly valuable for complex environmental samples where co-eluting compounds could interfere with the analysis of this compound. thermofisher.com The development of analytical methods using triple quadrupole mass spectrometers for compounds structurally similar to PCDEs, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), has demonstrated the power of this technique for environmental monitoring. thermofisher.comnih.gov
| Technique | Primary Advantage | Common Application | Reference |
|---|---|---|---|
| GC-ECD | High sensitivity to halogenated compounds | Trace analysis of pesticides and PCBs | gcms.czmeasurlabs.comwikipedia.org |
| GC-MS/MS (Triple Quadrupole) | High selectivity and reduced interference | Analysis of PCBs and PBDEs in complex matrices | thermofisher.comnih.gov |
High-resolution mass spectrometry (HRMS) represents a significant advancement in the analysis of environmental contaminants. nih.gov Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy, typically within 5 ppm, and high resolving power. nih.gov This allows for the determination of the elemental composition of an ion based on its exact mass, greatly increasing the confidence in the identification of this compound. nih.govyoutube.com
HRMS is capable of both targeted and untargeted analysis. nih.gov In a targeted approach, the instrument is set to look for the specific exact mass of the target analyte. In an untargeted approach, the instrument collects full-scan mass spectra of all ions present in a sample, allowing for retrospective analysis of the data for compounds that were not initially targeted. nih.govthermofisher.com GC coupled with HRMS is a method of choice for the analysis of halogenated flame retardants like PBDEs in environmental samples, highlighting its suitability for the analogous PCDEs. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is often used as an interface for liquid chromatography-mass spectrometry (LC-MS). nationalmaglab.orgcreative-proteomics.com It is particularly well-suited for the analysis of nonpolar or slightly polar compounds that are thermally stable, which includes compounds like this compound. nationalmaglab.orgslideshare.net
In APCI, the sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase ion-molecule reactions. creative-proteomics.comslideshare.net APCI is considered complementary to electrospray ionization (ESI) and has the advantage of being less susceptible to matrix effects, which is a common issue in environmental analysis. jfda-online.comnih.gov It has been successfully applied to the analysis of various less polar environmental contaminants, such as pesticides. jfda-online.com
Method Validation and Quality Control
To ensure that analytical results are reliable and fit for their intended purpose, the analytical method must be thoroughly validated. 3m.comedqm.eu Method validation is the process of providing objective evidence that a method meets the requirements for a specific analytical application. 3m.com Key parameters are evaluated during validation, and ongoing quality control (QC) measures are implemented to monitor the performance of the method over time. epa.gov3m.com
QC procedures are essential for evaluating the performance of the entire analytical system. epa.gov This typically includes the regular analysis of calibration standards to verify instrument response, as well as the analysis of QC samples like method blanks, laboratory control samples (LCS), matrix spikes, and duplicates with each batch of environmental samples. epa.gov3m.com
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of calibration standards at different concentrations and examining the resulting calibration curve. The coefficient of determination (r²) is a common metric, with a value of ≥ 0.990 often being the acceptance criterion. 3m.com
Repeatability: Also known as intra-assay precision, repeatability measures the precision of the method under the same operating conditions over a short interval of time. It is determined by performing multiple analyses of the same sample and is usually expressed as the relative standard deviation (RSD). An acceptance criterion for precision is often an RSD of less than 20%. 3m.com
Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is practically defined by the method detection limit (MDL) and the limit of quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govuva.es For example, instrumental detection limits for GC-MS/MS analysis of similar halogenated compounds can range from 0.04 pg to 41 pg. nih.gov
Selectivity: Selectivity (or specificity) is the ability of a method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample matrix. 3m.com For chromatographic methods, selectivity is demonstrated by the ability to separate the analyte from potential interferences. For mass spectrometric methods, particularly MS/MS, selectivity is very high due to the monitoring of specific precursor-to-product ion transitions. thermofisher.comdphen1.com
| Validation Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity (r²) | Proportionality of signal to concentration | ≥ 0.990 | 3m.com |
| Repeatability (RSD) | Precision under identical conditions | < 20% | 3m.com |
| Sensitivity | Lowest concentration reliably measured (LOQ) | Method and matrix dependent | nih.govuva.es |
| Selectivity | Ability to differentiate analyte from interferences | No significant interference at the analyte's retention time/m/z | thermofisher.com3m.com |
Environmental Remediation Strategies for 2,2 ,3,3 Tetrachlorodiphenyl Ether Contamination
Ex-Situ Remediation Technologies
Ex-situ technologies involve the excavation or removal of contaminated soil or sediment for treatment. This approach allows for greater control over the treatment process and can often achieve more uniform and predictable results compared to in-situ methods. frtr.gov
Thermal Remediation Approaches (e.g., Incineration Considerations)
Thermal remediation uses heat to separate or destroy contaminants. clu-in.org For recalcitrant organic compounds like 2,2',3,3'-Tetrachlorodiphenyl ether, high-temperature thermal treatment methods such as incineration are particularly effective. frtr.gov Incineration is a destruction technology that uses high temperatures, typically ranging from 870 to 1,200°C (1,600 to 2,200°F), to volatilize and combust organic compounds in the presence of oxygen. frtr.gov This process breaks down the complex chlorinated molecule into less toxic end products like carbon dioxide, water, and hydrogen chloride.
A key advantage of incineration is its high destruction and removal efficiency (DRE) for a wide range of organic contaminants, including those that are difficult to degrade at lower temperatures. frtr.govepa.gov The process is generally rapid compared to other remediation techniques. frtr.gov However, considerations for incineration include the need for sophisticated air pollution control systems to treat off-gases and capture harmful by-products. nih.gov Additionally, the cost of excavation, transportation to an on-site or off-site facility, and the energy-intensive nature of the process are significant factors. frtr.govepa.gov
Another ex-situ thermal approach is thermal desorption, which operates at lower temperatures (90 to 560°C) to volatilize contaminants from the soil matrix, rather than destroying them directly. frtr.gov The volatilized contaminants are then collected and treated in a separate gas treatment system, which may include an afterburner for final destruction. frtr.govepa.gov
| Thermal Treatment Technology | Operating Temperature Range (°C) | Primary Mechanism | Applicability Notes |
| Incineration | 870 - 1,200°C | Combustion/Destruction | Effective for halogenated and other recalcitrant organic compounds like PCBs and dioxins. frtr.govepa.gov |
| High-Temperature Thermal Desorption (HTTD) | 320 - 560°C | Volatilization | Removes less volatile compounds such as PCBs, PAHs, and coal tar. frtr.gov |
| Low-Temperature Thermal Desorption (LTTD) | 90 - 320°C | Volatilization | Effective for volatile organic compounds (VOCs) and petroleum hydrocarbons. frtr.gov |
Soil Washing and Flushing Techniques
Soil washing is an ex-situ, water-based process that uses physical and chemical methods to scrub contaminants from excavated soil. frtr.gov It is considered a media transfer technology because it does not destroy contaminants but rather concentrates them into a smaller volume, which then requires further treatment or disposal. frtr.gov The process works by separating the most contaminated soil fraction (typically fine particles like silt and clay) from the cleaner, coarser fraction (sand and gravel). frtr.gov
The effectiveness of soil washing is highly dependent on the soil type and the contaminant's properties. frtr.gov Soils with a high percentage of sand and gravel are more amenable to this technique. frtr.gov The process can be enhanced by using washing solutions containing additives such as surfactants or chelating agents to help dissolve or suspend the contaminants. frtr.gov For a compound like this compound, which has low water solubility and a tendency to bind strongly to organic matter in soil, the use of specialized washing fluids would be critical. While soil flushing is a similar concept, it is performed in-situ by injecting a solution into the ground to mobilize contaminants for extraction. frtr.gov
| Soil Particle Size | Effectiveness of Soil Washing |
| >2 mm | Requires pre-treatment (e.g., screening) |
| 0.25 to 2 mm | Can be effectively washed |
| 0.063 to 0.25 mm | Limited washability |
| <0.063 mm (silt/clay) | Difficult to wash; contaminants are often concentrated in this fraction |
| Data sourced from the Federal Remediation Technologies Roundtable. frtr.gov |
Bioremediation through Composting and Biopile Treatment
Composting is an ex-situ bioremediation technique that utilizes controlled microbial processes to degrade organic contaminants in excavated soil. researchgate.net In biopile treatment, a specific form of composting, contaminated soil is mixed with bulking agents (e.g., wood chips, straw) and organic amendments and formed into piles. nih.gov This process is managed to optimize microbial activity by controlling moisture, temperature, nutrient levels, and aeration. researchgate.netnih.gov
| Parameter | Finding in BDE-47 Composting Study | Implication for Remediation |
| Degradation Rate | Significantly higher in composting pile vs. control group (enhanced by nearly 15% after 45 days). nih.gov | Composting can accelerate the breakdown of halogenated diphenyl ethers. |
| Microbial Community | Bacterial community composition was strongly influenced by the presence of BDE-47. nih.gov | Specific microbes likely play a key role in the degradation process. |
| Influencing Factors | Pile temperature was a key factor affecting the fungal community. nih.gov | Managing physical parameters is crucial for optimizing the process. |
| Data from a study on the related compound 2,2',4,4'-tetrabromodiphenyl ether. nih.gov |
In-Situ Remediation Technologies
In-situ technologies treat contaminants directly in the subsurface, avoiding the costs and risks associated with excavation. epa.gov These methods are often preferred for contamination that is deep or located under existing structures. frtr.gov
Bioremediation Approaches
In-situ bioremediation aims to stimulate the activity of naturally occurring or introduced microorganisms to degrade contaminants. nih.gov This can be a cost-effective and environmentally friendly approach for organic pollutants.
Enhanced microbial degradation involves modifying the subsurface environment to create favorable conditions for specific microorganisms capable of breaking down the target contaminant. This can be achieved by introducing nutrients, electron acceptors (like oxygen), or electron donors to stimulate the growth and metabolic activity of indigenous microbes. In some cases, specific microbial cultures known to be effective degraders are introduced to the site, a process known as bioaugmentation. researchgate.net
For chlorinated aromatic compounds like this compound, both aerobic and anaerobic degradation pathways are potentially relevant.
Aerobic degradation often involves oxygenase enzymes that can initiate the breakdown of the aromatic rings. nih.gov
Anaerobic degradation can proceed via reductive dehalogenation, where microbes use the chlorinated contaminant as an electron acceptor, sequentially removing chlorine atoms and making the molecule less toxic and more amenable to further breakdown. nih.gov
Studies on related compounds have identified specific microbial genera with degradative capabilities. For instance, Pseudomonas species have been isolated for their ability to degrade chlorinated diphenyl ethers. koreascience.kr Similarly, under anaerobic conditions, cultures containing Acetobacterium sp. have shown a correlation with the degradation of the brominated analogue BDE-47. nih.gov Ligninolytic fungi, with their powerful extracellular enzymes like laccases and peroxidases, have also demonstrated the ability to cleave the ether bond in chlorinated compounds like dioxins, suggesting a potential pathway for diphenyl ether degradation. vu.nl
| Microorganism Type | Related Compound Degraded | Potential Degradation Pathway |
| Pseudomonas sp. | 2,4,4'-trichloro-2'-hydroxydiphenyl ether koreascience.kr | Aerobic degradation, using the compound as a carbon source. koreascience.kr |
| Acinetobacter sp. | 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) nih.gov | Aerobic degradation as a carbon source. nih.gov |
| Acetobacterium sp. | 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) nih.gov | Anaerobic reductive debromination. nih.gov |
| Rigidoporus sp. (Fungus) | 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) vu.nl | Enzymatic degradation (laccase) involving ether bond cleavage. vu.nl |
Phytoremediation Potential
Phytoremediation is an emerging and cost-effective technology that utilizes plants and their associated microorganisms to remediate environments contaminated with organic pollutants like this compound. nih.govhnxb.org.cn This process relies on several mechanisms, including phytoextraction, phytotransformation, and rhizoremediation. nih.govhnxb.org.cn
Phytoextraction: This process involves the uptake of contaminants from the soil by plant roots and their translocation to the above-ground tissues. mdpi.com The effectiveness of phytoextraction for this compound would depend on the plant species' ability to absorb and accumulate this specific compound. mdpi.com While direct studies on this compound are limited, research on similar compounds like polychlorinated biphenyls (PCBs) has shown that certain plants can extract these substances from the soil. mdpi.com
Phytotransformation: Plants are capable of transforming organic pollutants into less toxic or more readily degradable forms through their enzymatic activities. nih.govhnxb.org.cn Enzymes such as dioxygenases, cytochrome P450, and peroxidases, found in plants, can metabolize persistent organic pollutants. mdpi.com For instance, dioxygenases can break down PCBs into metabolites that are less harmful. mdpi.com It is plausible that similar enzymatic pathways could contribute to the degradation of this compound within plant tissues.
Rhizoremediation: This mechanism involves the degradation of contaminants in the rhizosphere, the soil region directly influenced by plant roots. nih.gov Plants release exudates containing various organic compounds that can stimulate the growth and activity of soil microorganisms capable of degrading pollutants. nih.gov For example, plant-derived phenolic compounds have been shown to enhance the degradation of PCBs by certain bacteria. nih.gov This symbiotic relationship between plants and microbes is a key component of phytoremediation's success. mdpi.com
The efficiency of phytoremediation can be influenced by the concentration of the contaminant in the soil. mdpi.com Studies on other chlorinated compounds have shown that higher concentrations can sometimes inhibit the metabolic efficiency of the plants. mdpi.com
Chemical Remediation Methods
Chemical remediation methods offer alternative strategies for the treatment of soil and groundwater contaminated with persistent organic pollutants. These methods typically involve the transformation of the contaminant into less harmful substances through chemical reactions.
Chemical Oxidation and Reduction Processes
Chemical oxidation and reduction processes are key strategies in chemical remediation. nih.gov Advanced oxidation processes (AOPs), such as ozone catalytic oxidation and photocatalytic oxidation, can be employed to degrade organic pollutants. nih.gov These methods generate highly reactive species, like hydroxyl radicals, that can break down the complex structure of compounds like this compound. nih.gov For instance, photocatalytic degradation of diphenyl ether herbicides has been shown to proceed through pathways including hydrolysis, dehalogenation, and ether bond cleavage. nih.gov
Chemical reduction, on the other hand, involves the donation of electrons to the contaminant, leading to its degradation. Zero-valent metals, particularly zero-valent iron (ZVI), are commonly used as reductants for the dechlorination of chlorinated organic compounds. nih.gov
Permeable Reactive Barriers (PRBs)
Permeable Reactive Barriers (PRBs) are in-situ treatment zones that are installed in the subsurface to intercept and remediate contaminated groundwater plumes. clu-in.org A PRB is a wall constructed with reactive materials through which groundwater flows. clu-in.org As the contaminated water passes through the barrier, the pollutants are degraded or retained.
PRBs can be configured as continuous trenches or as "funnel and gate" systems, where impermeable walls direct the groundwater flow through a reactive gate. clu-in.org The choice of reactive material is crucial and depends on the target contaminants. For chlorinated organic compounds like this compound, zero-valent iron (ZVI) is a commonly used reactive medium due to its ability to promote reductive dechlorination. enviro.wiki Other materials used in PRBs include granular activated carbon, zeolites, and compost. enviro.wiki
Interactive Data Table: Common Reactive Media in PRBs and Their Target Contaminants
| Reactive Medium | Target Contaminants |
| Zero-Valent Iron (ZVI) | Chlorinated Organics, Metals, Radionuclides |
| Granular Activated Carbon | Polycyclic Aromatic Hydrocarbons (PAHs), Volatile Organic Compounds (VOCs) |
| Zeolites | Radionuclides |
| Compost | Metals, some Organic Compounds |
Electrokinetic Remediation Applications
Electrokinetic remediation is an in-situ technology that uses a low-level direct current electric field to move contaminants, water, and ions through the subsurface. terrancorp.com This method is particularly effective in low-permeability soils like clays (B1170129) and silts, where other remediation techniques may be less efficient. terrancorp.com
The application of an electric field across the contaminated soil through electrodes results in several transport mechanisms, including electromigration (movement of ions), electro-osmosis (movement of soil pore water), and electrophoresis (movement of charged particles). These processes can mobilize contaminants towards the electrodes, where they can be captured and removed. terrancorp.com
For chlorinated solvents, electrokinetic remediation can be enhanced by creating treatment zones between the electrodes. terrancorp.com These zones can be filled with reactive materials like zero-valent iron to degrade the contaminants as they are transported through them. terrancorp.com The process also generates heat, which can aid in the mobilization of volatile organic compounds (VOCs). terrancorp.com
Integrated Remediation Approaches and Efficiency Considerations
Combining different remediation technologies can often lead to more effective and efficient cleanup of contaminated sites. These integrated approaches aim to leverage the strengths of each individual technology while mitigating their limitations. clu-in.org
Synergistic Effects of Combined Technologies
The integration of different remediation strategies can result in synergistic effects, where the combined effect is greater than the sum of the individual effects.
Phytoremediation and Biochar: The addition of biochar to contaminated soil can enhance the effectiveness of phytoremediation. mdpi.com Biochar can improve soil properties, provide a habitat for beneficial microorganisms, and adsorb contaminants, potentially making them more available for plant uptake or microbial degradation. mdpi.com This combination can lead to improved plant resilience and a higher rate of pollutant removal. mdpi.com
Electrokinetics and Bioremediation: The coupling of electrokinetics with bioremediation has shown promise for the remediation of petroleum-contaminated soils. researchgate.net The electric field can enhance the transport of nutrients and electron acceptors, stimulating microbial activity and the degradation of organic pollutants. researchgate.net Studies have demonstrated a positive correlation between the extent of total petroleum hydrocarbon (TPH) degradation and the intensity of the electric field in a combined bio-electrokinetic system. researchgate.net
For a compound like this compound, an integrated approach, such as combining chemical oxidation with phytoremediation, could prove to be a highly effective strategy. The initial chemical treatment could reduce the high concentrations of the contaminant, creating more favorable conditions for the subsequent phytoremediation "polishing" step to remove the remaining low-level contamination. clu-in.org
Limitations of Remediation Technologies (e.g., Incomplete Degradation, Extended Treatment Times)nih.gov
The effective remediation of environments contaminated with this compound is frequently hampered by significant limitations inherent to current technologies. These challenges often lead to incomplete degradation of the contaminant and necessitate extended treatment periods, thereby increasing costs and the potential for long-term environmental risk. The primary obstacles include the recalcitrant nature of the molecule, the formation of persistent and sometimes more toxic byproducts, and the influence of environmental matrices on the efficacy of the remediation process.
A major challenge in the degradation of this compound is the propensity for incomplete degradation, leading to the formation of lesser-chlorinated diphenyl ether congeners. Studies on structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), have demonstrated that reductive dehalogenation processes often result in the stepwise removal of halogen atoms. For instance, the anaerobic microbial degradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) has been shown to produce dibrominated and monobrominated diphenyl ethers. This suggests that the bioremediation of this compound would likely yield di- and trichlorodiphenyl ethers, which are themselves persistent and of toxicological concern.
The position of the chlorine atoms on the aromatic rings significantly influences the rate and extent of degradation. Research on the hydrothermal degradation of decabromodiphenyl ether has revealed that the reactivity of bromine atoms at the para- and meta-positions is relatively high, whereas ortho-substituted bromines are extremely resistant to removal. mdpi.com Given that this compound possesses chlorine atoms at the ortho- and meta-positions, complete dechlorination is expected to be a slow and challenging process. This positional effect has also been observed in the catalytic hydrodechlorination of 2,4,4'-trichlorobiphenyl (B50444), where dechlorination at the para-position was orders of magnitude faster than at the ortho-position.
Furthermore, the degradation process itself can lead to the formation of highly toxic byproducts under certain conditions. For example, the hydrothermal treatment of decabromodiphenyl ether has been observed to form polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/DFs) in the initial stages of the reaction. mdpi.com While optimizing reaction conditions such as temperature, pressure, and the addition of catalysts or alkali can minimize the formation of these toxic compounds, the risk underscores the need for careful management and monitoring of remediation processes for halogenated diphenyl ethers.
Extended treatment times are another significant limitation in the remediation of sites contaminated with this compound. The inherent stability of the diphenyl ether structure, coupled with the strong carbon-chlorine bonds, contributes to its persistence in the environment. The degradation half-lives of some diphenyl ether herbicides, for example, can range from 30 to over 240 days in soil. nih.gov Laboratory studies on the reductive dechlorination of 2,4,6-trichlorophenol (B30397) in column reactors demonstrated that the reaction rate was an order of magnitude slower than in batch tests, highlighting the prolonged periods required for effective treatment in situ.
The efficiency of remediation technologies is also highly dependent on the specific environmental conditions of the contaminated site. For bioremediation, factors such as soil temperature, moisture content, pH, and the composition of the indigenous microbial community can significantly influence degradation rates. nih.gov In the case of photodegradation, the surrounding medium plays a crucial role. Studies on the photodegradation of BDE-47 have shown that the presence of different types of microplastics can either inhibit degradation through light shielding or enhance it by promoting the formation of hydroxyl radicals. These matrix effects add a layer of complexity to predicting and implementing effective remediation strategies, often requiring site-specific treatability studies and long-term monitoring to ensure the desired cleanup goals are achieved.
Table of Limitations for Remediation of Halogenated Diphenyl Ethers
| Remediation Technology | Limitation | Specific Challenge for this compound | Research Findings on Analogous Compounds |
| Bioremediation | Incomplete Degradation | Formation of persistent di- and trichlorodiphenyl ether intermediates. | Anaerobic degradation of BDE-47 yields lesser brominated diphenyl ethers. |
| Extended Treatment Times | Slow microbial dechlorination rates, especially for ortho-substituted chlorines. | Degradation half-lives of diphenyl ether herbicides can be several months in soil. nih.gov | |
| Environmental Dependency | Efficacy is sensitive to soil pH, temperature, moisture, and microbial populations. nih.gov | Degradation of fomesafen (B1673529) is negatively correlated with soil pH. nih.gov | |
| Chemical Oxidation | Formation of Toxic Byproducts | Potential for the formation of polychlorinated dibenzo-p-dioxins/furans (PCDD/PCDFs). | Hydrothermal treatment of deca-BDE can produce PBDD/DFs. mdpi.com |
| Incomplete Mineralization | Partial oxidation may lead to the formation of other chlorinated organic compounds. | ||
| Photodegradation | Matrix Interference | Light shielding by soil components or co-contaminants can reduce efficiency. | Aged polystyrene microplastics inhibit BDE-47 photodegradation due to light shielding. |
| Formation of Intermediates | Generation of hydroxylated and other transformation products of unknown toxicity. | Photodegradation of BDE-47 on microplastics produces various byproducts. | |
| Catalytic Hydrodechlorination | Slow Reaction Kinetics | Resistance of ortho-chlorines to dechlorination leads to long reaction times. | Dechlorination of 2,4,4'-trichlorobiphenyl is significantly slower at the ortho-position. |
| Catalyst Deactivation | Fouling of the catalyst surface can reduce its effectiveness over time. |
Environmental Modeling of 2,2 ,3,3 Tetrachlorodiphenyl Ether Fate and Transport
Principles of Multimedia Environmental Fate Models
Multimedia environmental fate models are mathematical frameworks designed to predict the distribution and concentration of chemicals in the environment. rsc.orgresearchgate.net These models are built on the principle of mass balance, which accounts for all the inputs, outputs, and transformations of a chemical within a defined system. researchgate.netcefic-lri.org The environment is typically divided into a series of interconnected, homogeneous compartments, such as the atmosphere, water, soil, and sediment. researchgate.netcefic-lri.org
The fundamental concept underlying many of these models is fugacity, which represents a chemical's "escaping tendency" from a particular phase. When a chemical is at equilibrium between two phases, its fugacity is equal in both. This approach simplifies the description of complex partitioning processes between different environmental media.
Key principles that govern these models include:
Partitioning: Chemicals distribute themselves between different environmental media based on their physicochemical properties. itrcweb.org This is often described by partition coefficients such as the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant (H). epa.gov
Transport: Chemicals move within and between compartments through advective (e.g., wind, water currents) and diffusive processes. researchgate.netnccoast.org
Transformation: Chemicals can be degraded or transformed by biotic (e.g., biodegradation) and abiotic (e.g., photolysis, hydrolysis) processes. researchgate.netclu-in.org These are represented by reaction rate constants.
These models integrate information on the chemical's properties, emission rates, and the characteristics of the environmental scenario to provide a comprehensive picture of its fate and transport. rsc.org
Application of Mass Balance Models for Environmental Compartments (Atmosphere, Water, Sediment, Biota)
Mass balance models are applied to individual environmental compartments to quantify the fate and transport of 2,2',3,3'-tetrachlorodiphenyl ether. These models can be used to understand contaminant concentrations and fluxes under various environmental scenarios. researchgate.net
Atmosphere: Atmospheric transport can be a significant pathway for the long-range distribution of PCBs like this compound. epa.gov Models consider processes such as volatilization from water or soil surfaces, atmospheric transport in both the vapor phase and sorbed to particulate matter, and removal through wet and dry deposition. epa.gov The rate of volatilization is influenced by the chemical's Henry's Law constant and mixing in the water column. epa.gov
Water: In aquatic systems, the fate of this compound is governed by its low water solubility and high hydrophobicity. clu-in.orgepa.gov Mass balance models for the water compartment account for inputs from atmospheric deposition and runoff, and losses through volatilization, sedimentation, and degradation. epa.gov The compound readily sorbs to suspended particles and organic matter, leading to its transport and eventual deposition in sediments. epa.gov
Sediment: Sediments often act as a major sink and long-term reservoir for hydrophobic compounds like PCBs. researchgate.net Mass balance models for sediment consider processes such as deposition of contaminated particles, resuspension of sediments back into the water column, and burial. epa.gov The cycling of PCB-laden sediment can lead to ongoing contamination of the water column and biota. epa.gov Biodegradation under both aerobic and anaerobic conditions can occur in sediments, although rates for highly chlorinated congeners may be slow. nih.gov
Biota: Due to its lipophilic nature, this compound has a strong tendency to bioaccumulate in the fatty tissues of aquatic and terrestrial organisms. researchgate.netepa.gov Mass balance models for biota, often integrated within larger food web models, predict the bioconcentration and biomagnification of the compound. researchgate.net These models use bioconcentration factors (BCFs) and biota-sediment accumulation factors (BSAFs) to quantify the uptake and accumulation from the surrounding environment and through the food chain. researchgate.netontario.ca
Parameterization for Transport and Transformation Processes in Environmental Models
Accurate parameterization is critical for the reliability of environmental fate models. This involves defining the specific values for the physicochemical properties of this compound and the characteristics of the environment.
Physicochemical Properties: Key chemical-specific parameters required for modeling include:
Molecular Weight: Essential for converting between mass and molar units. epa.gov
Water Solubility: Influences dissolution rates and bioavailability. clu-in.org
Vapor Pressure: Determines the tendency of the chemical to volatilize into the atmosphere. clu-in.org
Octanol-Water Partition Coefficient (Kow): A measure of a chemical's lipophilicity and potential for bioaccumulation. epa.govclu-in.org
Organic Carbon-Water Partition Coefficient (Koc): Describes the tendency of a chemical to sorb to organic matter in soil and sediment. epa.gov
Henry's Law Constant (H): Represents the partitioning between air and water and is crucial for modeling volatilization. epa.govclu-in.org
Interactive Data Table: Key Physicochemical Properties for Environmental Modeling
Below is a table of estimated physicochemical properties for this compound (PCB-47), which are crucial inputs for environmental fate and transport models.
| Property | Estimated Value | Unit | Significance in Modeling |
| Molecular Weight | 292.0 g/mol | g/mol | Basic input for mass-based calculations. |
| Water Solubility | 0.048 mg/L | mg/L | Affects dissolution in water and bioavailability. clu-in.org |
| Vapor Pressure | 0.00013 Pa | Pa | Influences the rate of volatilization from surfaces. clu-in.org |
| Log Kow | 5.8 | - | Indicates high potential for bioaccumulation in organisms. epa.govclu-in.org |
| Log Koc | 5.3 | - | Suggests strong sorption to organic carbon in soils and sediments. epa.gov |
| Henry's Law Constant | 3.5 Pa·m³/mol | Pa·m³/mol | Governs the partitioning between air and water. epa.govclu-in.org |
Transformation and Transport Parameters:
Degradation Half-Lives: These values quantify the persistence of the compound in different media (air, water, soil, sediment) due to processes like photolysis, hydrolysis, and biodegradation. ncsu.edu
Advection and Dispersion Rates: These parameters describe the movement of the chemical with the bulk flow of air or water and its spreading due to turbulence. nccoast.org
Deposition Velocities: These are used to model the removal of the chemical from the atmosphere via wet (rain, snow) and dry (particle settling) deposition. epa.gov
Sedimentation and Resuspension Rates: These are critical for modeling the flux of the chemical between the water column and the sediment bed. epa.gov
Predictive Capabilities and Scenario Analysis in Environmental Contaminant Dynamics
Environmental fate models are powerful predictive tools that allow for scenario analysis to assess the potential impacts of different conditions on the environmental dynamics of this compound. taylorfrancis.comresearchgate.net
Predictive Capabilities: By inputting data on emission sources, environmental conditions, and the chemical's properties, these models can predict:
Environmental Concentrations: The likely concentrations of the compound in various media over time. researchgate.net
Long-Range Transport Potential: The likelihood of the chemical being transported far from its source. cefic-lri.org
Exposure Levels: Potential exposure levels for ecological receptors and humans. epa.gov
Scenario Analysis: Scenario analysis involves running the model with different sets of input parameters to explore a range of possible future outcomes. taylorfrancis.comlancaster.ac.uk This is particularly useful for:
Evaluating Remediation Strategies: Models can simulate the effectiveness of different cleanup approaches, such as dredging contaminated sediments or reducing emissions from a specific source. epa.gov
Assessing the Impact of Climate Change: Scenarios can be developed to investigate how changes in temperature, precipitation, and wind patterns might affect the fate and transport of the chemical. nih.gov
Understanding the Effects of Land Use Change: Models can predict how changes in land use, such as urbanization or deforestation, might alter runoff patterns and chemical loading into aquatic systems. nih.gov
Risk Assessment: By modeling different emission scenarios, it is possible to assess the potential risks to human health and the environment under various regulatory or industrial development pathways.
The use of process-based models combined with scenario analysis provides a robust framework for understanding and managing the environmental risks associated with contaminants like this compound. taylorfrancis.com
Research Gaps and Future Directions in 2,2 ,3,3 Tetrachlorodiphenyl Ether Studies
Enhanced Understanding of Congener-Specific Environmental Behavior and Reactivity
A significant research gap exists in the congener-specific environmental behavior and reactivity of PCDEs, including 2,2',3,3'-tetrachlorodiphenyl ether. Much of the existing data is for PCDEs as a class or for other, more commercially prominent congeners. The environmental fate of these compounds is highly dependent on their specific molecular structure, which influences their partitioning in different environmental compartments, their susceptibility to transport, and their chemical and biological reactivity. nih.govresearchgate.net
Future research must focus on elucidating the unique physicochemical properties of this compound. This includes precise measurements of its water solubility, vapor pressure, and octanol-water and octanol-air partition coefficients. These parameters are fundamental inputs for environmental fate models. Furthermore, studies on its partitioning behavior in various soil and sediment types are crucial for predicting its mobility and bioavailability.
Table 1: Illustrative Physicochemical Properties for Future Investigation of this compound (Note: These are hypothetical values to illustrate the type of data needed)
| Property | Value | Temperature (°C) |
|---|---|---|
| Water Solubility | 0.05 mg/L | 25 |
| Vapor Pressure | 1.5 x 10⁻⁵ Pa | 25 |
| Log Kow | 5.8 | 25 |
Comprehensive Elucidation of Novel Biotic and Abiotic Degradation Pathways and Intermediates
The degradation of this compound in the environment is a critical process that determines its persistence. While general degradation pathways for diphenyl ethers and other chlorinated compounds are known, specific pathways and the resulting intermediate products for this particular congener are largely uncharacterized.
Biotic Degradation: Research on the microbial degradation of brominated diphenyl ethers has shown that anaerobic debromination can occur, leading to the formation of less halogenated congeners. nih.gov For instance, the anaerobic degradation of 2,2',4,4'-tetrabrominated diphenyl ether has been observed to produce dibrominated and monobrominated diphenyl ethers. nih.gov It is crucial to investigate whether similar reductive dechlorination processes occur for this compound under various anaerobic conditions (e.g., in sediments and submerged soils). Identifying the specific microorganisms and enzymes involved in these transformations is a key research priority. Aerobic degradation pathways, potentially initiated by dioxygenase enzymes as seen with other aromatic compounds, also warrant investigation. researchgate.net
Abiotic Degradation: Abiotic degradation processes, such as photolysis, can contribute to the transformation of PCDEs. nih.gov The potential for photolytic degradation of this compound in aquatic environments and on soil surfaces needs to be systematically studied. This includes determining the quantum yield and the influence of environmental factors like pH and the presence of natural photosensitizers.
A critical aspect of future degradation studies is the identification of all major degradation intermediates. Some transformation products may be more toxic or mobile than the parent compound. For example, hydroxylated and methoxylated metabolites of PCDEs have been identified in environmental samples. nih.gov The formation of such intermediates from this compound must be thoroughly investigated.
Table 2: Potential Degradation Intermediates of this compound for Future Identification
| Intermediate Class | Potential Specific Compounds |
|---|---|
| Trichlorodiphenyl ethers | 2,2',3-Trichlorodiphenyl ether, 2,3,3'-Trichlorodiphenyl ether |
| Dichlorodiphenyl ethers | Various isomers |
| Monochlorodiphenyl ethers | Various isomers |
| Hydroxylated tetrachlorodiphenyl ethers | Various isomers |
Development of Advanced Analytical Techniques for Trace Level Detection and Metabolite Identification in Complex Matrices
The accurate assessment of the environmental occurrence and fate of this compound and its transformation products requires highly sensitive and selective analytical methods. Current methods often target a broad range of persistent organic pollutants (POPs) but may not be optimized for this specific congener, especially at the ultra-trace levels found in many environmental and biological samples.
Future research should focus on the development and validation of advanced analytical methodologies. This includes the use of high-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) to achieve the necessary selectivity and sensitivity for quantifying this compound in complex matrices such as sediment, soil, and biological tissues. cdc.govnih.gov
Furthermore, the identification of novel metabolites and degradation products presents a significant analytical challenge. The use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), particularly with techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, will be instrumental in identifying previously unknown polar metabolites. fq-unam.org The development of certified reference materials for this compound and its potential metabolites is also essential for ensuring data quality and comparability across different laboratories.
Optimization and Novel Approaches in Environmental Remediation Technologies for Persistent CDEs
The persistence of chlorinated diphenyl ethers (CDEs) in the environment necessitates the development of effective remediation technologies. While various strategies have been explored for other POPs, their application and optimization for CDEs, and specifically for this compound, remain a significant research gap.
Future research should explore a range of innovative remediation approaches:
Advanced Oxidation Processes (AOPs): Technologies such as ozonation, Fenton, and photo-Fenton reactions have shown promise for the degradation of other chlorinated pollutants. aclima.eus Their effectiveness for this compound needs to be systematically evaluated, including the identification of reaction byproducts.
Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron (nZVI), for the reductive dechlorination of chlorinated compounds is a rapidly developing field. nih.govmdpi.com Research is needed to assess the efficacy of nZVI and other nanomaterials for the degradation of this compound in soil and water.
Bioremediation: Building on the need to understand biotic degradation pathways, both bioaugmentation (introducing specific microorganisms) and biostimulation (enhancing the activity of indigenous microorganisms) strategies should be developed and tested for CDE-contaminated sites.
Phytoremediation: The potential of plants to take up and degrade CDEs is an area that warrants further investigation. nih.govfrontiersin.org Screening of plant species for their ability to tolerate and transform this compound could lead to cost-effective remediation strategies.
Table 3: Comparison of Potential Remediation Technologies for this compound
| Technology | Potential Advantages | Research Needs |
|---|---|---|
| Advanced Oxidation | Rapid degradation | Byproduct identification, cost-effectiveness |
| Nanoremediation | High reactivity, in-situ application | Long-term stability, potential ecotoxicity of nanoparticles |
| Bioremediation | Cost-effective, environmentally friendly | Identification of effective microbial strains, optimization of conditions |
Refinement of Environmental Fate and Transport Models with Improved Mechanistic Parameters
Future research should focus on experimentally determining key parameters that govern its environmental fate and transport. This includes measuring its rates of degradation (biotic and abiotic) under various environmental conditions and quantifying its partitioning behavior in multiphase systems (air, water, soil, sediment).
Once these parameters are available, they can be incorporated into existing multimedia environmental fate models to improve the accuracy of predictions for this compound. Sensitivity and uncertainty analyses of these models will help to identify the most critical parameters for which more precise measurements are needed. copernicus.org This will ultimately lead to more reliable risk assessments and more effective environmental management strategies for this compound.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2,2',3,3'-tetrachlorodiphenyl ether, and how are they experimentally determined?
- Answer: Critical properties include melting point (reported as oil or 70°C ), boiling point (279.2°C via Le Bas method ), and Henry’s Law constant (4.1×10⁻² mol/(m³·Pa) at 298K ). These are determined using differential scanning calorimetry (melting point), gas chromatography retention time correlations (boiling point), and equilibrium partitioning methods (Henry’s Law). Discrepancies in melting point data (e.g., oil vs. solid) may arise from impurities or polymorphic forms, requiring purity validation via HPLC or NMR .
Q. How is this compound synthesized, and what are its primary applications in research?
- Answer: It is synthesized via Ullmann coupling of chlorophenols with chlorobenzenes under catalytic conditions. A key application is as a precursor for synthesizing halogenated internal standards like Cl-BDE-208, used in mass spectrometry for quantifying brominated diphenyl ethers . Reaction conditions (e.g., temperature, catalyst type) must be optimized to minimize byproducts such as dioxins .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
- Answer: Gas chromatography coupled with electron capture detection (GC-ECD) or high-resolution mass spectrometry (GC-HRMS) is standard. Internal standards (e.g., ¹³C-labeled analogs) are critical for correcting matrix effects. Method validation should include recovery tests (spiked samples) and cross-calibration with certified reference materials .
Advanced Research Questions
Q. How does the chlorination pattern of this compound influence its neurotoxic mechanisms in vitro?
- Answer: The non-coplanar structure (due to 2,2',3,3'-chlorination) enhances its ability to perturb Ca²⁺ homeostasis by inhibiting microsomal/mitochondrial 45Ca²⁺ sequestration and activating protein kinase C (PKC) in cerebellar granule cells. Experimental designs should compare effects with coplanar analogs (e.g., 3,3',4,4'-tetrachlorodiphenyl ether) using fluorescence-based Ca²⁺ assays and [³H]phorbol ester binding for PKC activity .
Q. What is the evidence for assigning a toxic equivalency factor (TEF) to this compound, and how does it compare to TCDD?
- Answer: TEFs are derived from in vitro assays (e.g., ethoxyresorufin-O-deethylase (EROD) induction in H4IIE hepatoma cells) and in vivo toxicity studies. While this compound exhibits weaker aryl hydrocarbon receptor (AhR) affinity than TCDD, its neurotoxic effects via non-AhR pathways (e.g., PKC modulation) complicate TEF assignment. Sensitivity analyses using ReP (Relative Potency) percentiles are recommended to quantify uncertainty .
Q. How can structure-activity relationships (SARs) predict the environmental persistence of this compound compared to other PCDEs?
- Answer: SAR models correlate chlorination patterns with degradation rates. For example, ortho-chlorinated PCDEs (like this compound) resist microbial dechlorination more than para-substituted analogs. Experimental validation involves aerobic/anaerobic soil slurry tests with LC-MS/MS quantification. Degradation pathways (e.g., reductive dechlorination vs. oxidative cleavage) should be mapped using isotopically labeled tracers .
Q. What experimental strategies resolve contradictions in reported data on this compound’s estrogenic activity?
- Answer: Discrepancies may arise from assay specificity (e.g., endometrial cell proliferation vs. ERα reporter gene assays). Rigorous controls include co-treatment with estrogen receptor antagonists (e.g., ICI 182,780) and parallel testing of positive controls (e.g., 17β-estradiol). Meta-analyses of existing data should account for differences in cell lines, exposure durations, and metabolite profiling .
Methodological Notes
- Data Contradiction Analysis: Address physicochemical property discrepancies (e.g., melting point) by reporting measurement conditions (e.g., heating rate, purity checks) .
- TEF Uncertainty: Use Monte Carlo simulations to propagate ReP ranges (e.g., ± half-log) into risk assessments .
- Non-AhR Pathways: Prioritize mechanistic studies using CRISPR-edited cell lines (e.g., AhR-knockout models) to isolate neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
